![molecular formula C21H28O4 B12139552 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one](/img/structure/B12139552.png)
3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexyl derivatives, methyl derivatives, and chromenone precursors.
Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biology, the compound may exhibit various biological activities, such as antimicrobial, anti-inflammatory, or antioxidant properties. It can be used in research to explore its potential therapeutic applications and mechanisms of action.
Medicine
In medicine, this compound may be investigated for its potential use as a drug candidate. Its pharmacological properties, such as bioavailability, toxicity, and efficacy, are studied to determine its suitability for clinical use.
Industry
In industry, the compound may be used in the production of various products, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for specific applications, such as in the formulation of new materials or as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The compound’s structure and functional groups play a crucial role in determining its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-hexyl-4,8-dimethyl-7-((3-oxobutan-2-yl)oxy)-2H-chromen-2-one include other chromenone derivatives with different substituents. Examples include:
4-methyl-7-hydroxy-2H-chromen-2-one: A chromenone derivative with a hydroxyl group at the 7-position.
6,7-dimethoxy-4-methyl-2H-chromen-2-one: A chromenone derivative with methoxy groups at the 6- and 7-positions.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it valuable for specific applications and research purposes.
Eigenschaften
Molekularformel |
C21H28O4 |
---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
3-hexyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C21H28O4/c1-6-7-8-9-10-18-13(2)17-11-12-19(24-16(5)15(4)22)14(3)20(17)25-21(18)23/h11-12,16H,6-10H2,1-5H3 |
InChI-Schlüssel |
ZFDUTRJBZBAOEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)C)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.